molecular formula C23H23ClN6 B1663226 1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

Cat. No.: B1663226
M. Wt: 418.9 g/mol
InChI Key: ODKPRIUYEYROGE-UHFFFAOYSA-N
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Description

ML144 is a chemical compound known for its role as a GPR35 antagonist. GPR35 is a G protein-coupled receptor that has been implicated in various physiological and pathological processes. ML144 has been identified as a high-affinity ligand for GPR35, making it a valuable tool in scientific research to study the functions and mechanisms of this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML144 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for ML144 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as preparative liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

ML144 undergoes various types of chemical reactions, including:

    Oxidation: ML144 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the functional groups of ML144.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce more saturated compounds .

Scientific Research Applications

ML144 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of GPR35 antagonists.

    Biology: Employed in biological studies to investigate the role of GPR35 in various cellular processes.

    Medicine: Potential therapeutic applications in diseases where GPR35 is implicated, such as inflammatory diseases and cancer.

    Industry: Utilized in the development of new drugs targeting GPR35 and related pathways

Mechanism of Action

ML144 exerts its effects by binding to the GPR35 receptor, thereby inhibiting its activity. This antagonistic action blocks the downstream signaling pathways that are normally activated by GPR35. The molecular targets involved include various intracellular signaling proteins and pathways that regulate cellular responses such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    ML145: Another GPR35 antagonist with high affinity and selectivity.

    CID-2286812: A compound structurally similar to ML144, also acting as a GPR35 antagonist.

Uniqueness of ML144

ML144 is unique due to its high affinity for GPR35 and its ability to selectively inhibit this receptor without affecting other similar receptors. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C23H23ClN6

Molecular Weight

418.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C23H23ClN6/c1-17-4-2-3-5-21(17)28-10-12-29(13-11-28)22-20-14-27-30(23(20)26-16-25-22)15-18-6-8-19(24)9-7-18/h2-9,14,16H,10-13,15H2,1H3

InChI Key

ODKPRIUYEYROGE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

Synonyms

1-(4-Chlorobenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;  ML-144

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine

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